molecular formula C9H11NO B071170 3,4-Dimethylbenzaldehyde oxime CAS No. 175277-35-7

3,4-Dimethylbenzaldehyde oxime

Cat. No.: B071170
CAS No.: 175277-35-7
M. Wt: 149.19 g/mol
InChI Key: FMMYWZFQQDNXGQ-UXBLZVDNSA-N
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Description

3,4-Dimethylbenzaldehyde oxime is an organic compound with the molecular formula C9H11NO. It is a derivative of benzaldehyde oxime, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylbenzaldehyde oxime can be synthesized through the condensation of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol, yielding the oxime as the primary product .

Industrial Production Methods

Industrial production of this compound often involves the oxidation of 3,4-dimethylbenzyl chloride using sodium nitrate (NaNO3) and acetic acid (AcOH) catalyzed by polyethylene glycol (PEG-600). This method provides a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylbenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles.

    Reduction: Reduction reactions can convert it back to the corresponding amine.

    Substitution: It can participate in substitution reactions, particularly with halogenating agents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethylbenzaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethylbenzaldehyde oxime involves its ability to form stable complexes with metal ions, which can catalyze various chemical reactions. In medicinal chemistry, oximes are known to reactivate acetylcholinesterase (AChE) by displacing the phosphoryl moiety from the enzyme, thus reversing the effects of organophosphate poisoning .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylbenzaldehyde oxime is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of methyl groups at the 3 and 4 positions can enhance its stability and alter its electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

(NE)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)5-8(7)2/h3-6,11H,1-2H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMYWZFQQDNXGQ-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=N/O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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